(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol
Overview
Description
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthesis of Carbonyl Compounds : Imidazole derivatives, similar to (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol, are used to synthesize carbonyl compounds. This involves converting imidazole alcohols to carbonyl compounds via quaternary salts, showcasing their role as masked forms of carbonyl groups or synthons (Ohta, Hayakawa, Nishimura & Okamoto, 1987).
Biomimetic Chelating Ligands : Certain imidazole derivatives are potential precursors for synthesizing biomimetic chelating ligands. This is exemplified in the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process (Gaynor, McIntyre & Creutz, 2023).
Antimicrobial and Antibacterial Properties
Antimicrobial Activity : Novel imidazole bearing isoxazole derivatives, structurally related to this compound, have shown potential antimicrobial properties (Maheta, Patel & Naliapara, 2012).
Antibacterial Activities : Synthesized 1-(aryl)-2-(1H-imidazol-1-yl)methanones, similar in structure to the mentioned compound, have been studied for their antibacterial properties. These compounds are considered for developing new broad-spectrum antibiotics (Chandra, Ganguly, Dey & Sarkar, 2020).
Corrosion Inhibition
Carbon Steel Corrosion Inhibition : Imidazole-based molecules, including derivatives like this compound, have been applied for inhibiting corrosion of carbon steel in acidic mediums. Their effectiveness is linked to molecular polarity and specific structural features (Costa et al., 2021).
Copper Corrosion Inhibition : Similar imidazole-based compounds have been effective in inhibiting copper corrosion in acid mediums. The efficiency is correlated with electronic properties and the interaction between the inhibitor and metal surface (Costa, Almeida-Neto, Marinho et al., 2022).
Fluorescence and Photophysical Properties
Fluorescent Probes : Imidazole derivatives have been synthesized for use as fluorescent probes, specifically for detecting Zn2+ ions. Their fluorescence properties are significantly altered upon coordination with Zn2+ (Zheng Wen-yao, 2012).
Photophysical Properties : The synthesis of organic-inorganic hybrid compounds involving imidazole derivatives demonstrates their utility in creating materials with distinct photophysical properties. Such materials show unique fluorescence characteristics (Buvaylo et al., 2015).
Miscellaneous Applications
Synthesis of Novel Ring Systems : Imidazole derivatives play a crucial role in the synthesis of novel ring systems, including fused pyrrole, indole, oxazole, and imidazole rings (Katritzky, Singh & Bobrov, 2004).
Selective COX-2 Inhibitors : Specific imidazole compounds are synthesized as selective COX-2 inhibitors, which are important in the pharmaceutical industry for reducing adverse effects associated with nonsteroidal anti-inflammatory drugs (Tabatabai, Rezaee & Kiani, 2012).
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]imidazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEPKWPOTPUHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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